3,4,5-trimethoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
The compound 3,4,5-trimethoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide features a 3,4,5-trimethoxy-substituted benzamide moiety conjugated to a dihydrobenzothiazole ring system with three methyl substituents (3,4,6-trimethyl).
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-11-7-12(2)17-16(8-11)27-20(22(17)3)21-19(23)13-9-14(24-4)18(26-6)15(10-13)25-5/h7-10H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAZYYLDSLATQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gallic Acid Methylation Route
Gallic acid undergoes sequential methylation using dimethyl sulfate in alkaline conditions to yield 3,4,5-trimethoxybenzoic acid. Subsequent chlorination with thionyl chloride (SOCl₂) produces the acyl chloride:
$$
\text{3,4,5-Trimethoxybenzoic acid} + \text{SOCl}2 \rightarrow \text{3,4,5-Trimethoxybenzoyl chloride} + \text{HCl} + \text{SO}2 \quad
$$
Optimization Insights :
1,2,3-Trimethoxybenzene Route
An alternative pathway employs Friedel-Crafts acylation of 1,2,3-trimethoxybenzene with oxalyl chloride under Lewis acid catalysis (e.g., AlCl₃):
$$
\text{1,2,3-Trimethoxybenzene} + \text{ClC(O)COCl} \xrightarrow{\text{AlCl}_3} \text{3,4,5-Trimethoxybenzoyl chloride} \quad
$$
Yield : 68–85% (GC purity) depending on reaction time and catalyst loading.
Synthesis of (2E)-3,4,6-Trimethyl-2,3-Dihydro-1,3-Benzothiazol-2-Ylidene Amine
Thioamide Cyclization
2-Amino-4,5-dimethylphenol reacts with carbon disulfide (CS₂) in ethanol under basic conditions to form a thioamide intermediate, which undergoes oxidative cyclization using iodine/H₂O₂:
$$
\text{2-Amino-4,5-dimethylphenol} + \text{CS}2 \rightarrow \text{Thioamide} \xrightarrow{\text{I}2/\text{H}2\text{O}2} \text{Benzothiazolidine} \quad
$$
Stereochemical Control :
Methylation and Isomerization
Introduction of the 6-methyl group is achieved via Friedel-Crafts alkylation using methyl iodide and AlCl₃. Subsequent isomerization to the (E)-form is driven by thermal equilibration in toluene at 80°C.
Amide Coupling and Final Assembly
Schotten-Baumann Reaction
3,4,5-Trimethoxybenzoyl chloride reacts with the benzothiazole amine in a biphasic system (toluene/H₂O) using Et₃N as a base:
$$
\text{Acyl chloride} + \text{Amine} \xrightarrow{\text{Et}_3\text{N}} \text{TTMB} + \text{HCl} \quad
$$
Conditions :
Microwave-Assisted Synthesis
Microwave irradiation (100 W, 100°C, 30 min) enhances reaction efficiency, yielding TTMB in 78% purity (HPLC) with reduced dimerization.
Purification and Characterization
Crystallization
Crude TTMB is recrystallized from ethanol/water (3:1) to afford needle-like crystals (mp 244–248°C).
Spectroscopic Data
- ¹H NMR (DMSO-d₆) : δ 12.89 (s, 1H, NH), 8.38 (s, 1H, ArH), 2.45 (s, 3H, CH₃).
- IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N).
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 3,4,5-trimethoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its potential therapeutic effects.
Medicine
In medicine, this compound is being investigated for its potential use in drug development. Its unique structure allows it to interact with specific biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. It is believed to exert its effects through binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways.
Comparison with Similar Compounds
Key Findings:
Substituent Effects on Activity: The 3,4,5-trimethoxy group on the benzamide (shared by the target compound and Compound 11 in ) enhances electron density and lipophilicity, which may improve membrane permeability and receptor binding compared to dimethoxy analogs (e.g., ). The trimethyl substituents on the dihydrobenzothiazole ring in the target compound likely increase steric bulk compared to the 6-methyl group in 's sulfonamide analog. This could influence selectivity for enzyme targets like 11β-HSD1, where steric hindrance might modulate inhibitory potency .
Heterocycle Variations: Dihydrobenzothiazole vs. Thiazole and Thiadiazole Derivatives: Compounds with thiazole () or thiadiazole () cores exhibit altered hydrogen-bonding capabilities and dipole moments, which may shift activity toward different biological targets .
Crystallographic and Stability Insights: highlights the role of N—H···N hydrogen bonds and π-π interactions in stabilizing the crystal structure of dihydrobenzothiazole derivatives. In , hydrogen bonding between the benzohydrazide and hydroxybenzylidene groups stabilizes the molecular conformation. The absence of a hydrazide group in the target compound suggests differences in intermolecular interactions .
Biological Implications: The antiproliferative activity observed in nitro-substituted benzothiazoles () suggests that the target compound’s trimethoxy-trimethyl combination might similarly target cancer cell pathways, though with altered pharmacokinetics due to reduced nitro-group toxicity .
Biological Activity
Chemical Structure and Properties
The chemical formula for 3,4,5-trimethoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is CHNOS. The compound features a benzamide core substituted with methoxy groups and a dihydro-benzothiazole moiety. This structural complexity suggests a potential for diverse biological interactions.
Antitumor Activity
Recent studies indicate that derivatives of benzamide compounds exhibit significant antitumor activities. For instance, similar benzamide derivatives have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor progression. A study highlighted that certain pyrazole derivatives demonstrate promising antitumor activity by targeting the BRAF(V600E) mutation, which is prevalent in melanoma cases .
Anti-inflammatory Properties
The anti-inflammatory potential of benzamide derivatives has also been documented. Compounds structurally related to this compound have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . This suggests that the compound may modulate inflammatory responses through similar mechanisms.
Antimicrobial Activity
In addition to antitumor and anti-inflammatory effects, benzamide derivatives have exhibited antimicrobial properties. Research has demonstrated that some compounds in this class can inhibit bacterial growth by disrupting cell membrane integrity and preventing biofilm formation . This activity is critical in the context of increasing antibiotic resistance.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the methoxy groups or variations in the benzothiazole moiety can significantly influence its potency and selectivity against target pathways. For example:
| Modification | Effect on Activity |
|---|---|
| Addition of halogen substituents | Increased antitumor activity |
| Alteration of methoxy group positions | Enhanced anti-inflammatory effects |
| Variation in alkyl chain length | Improved antimicrobial potency |
Study 1: Antitumor Efficacy
In a comparative study involving various benzamide derivatives including this compound, it was found that certain modifications led to a significant reduction in cell viability in melanoma cell lines. The compound was tested alongside known chemotherapeutics and displayed synergistic effects when combined with them .
Study 2: Inhibition of Inflammatory Mediators
Another study assessed the anti-inflammatory properties of related compounds. The results indicated that treatment with these compounds resulted in a marked decrease in nitric oxide production and inflammatory cytokine release from macrophages stimulated with lipopolysaccharides (LPS) .
Q & A
Q. Table 1: Representative Synthesis Conditions
| Step | Reactants | Solvent | Temp. (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| 1 | 3,4,5-Trimethoxybenzoyl chloride + Amine intermediate | DMSO | 80 | 65–70 | 92% |
| 2 | Cyclization (thiazole formation) | Acetonitrile | 100 | 55–60 | 89% |
Basic: How is the structural integrity of this compound validated after synthesis?
Methodological Answer:
Structural confirmation requires:
- NMR Spectroscopy: H and C NMR to verify methoxy groups (δ 3.7–3.9 ppm) and benzothiazole protons (δ 7.1–8.3 ppm) .
- HPLC: Purity assessment (>95%) with C18 columns and acetonitrile/water mobile phases .
- Mass Spectrometry (HRMS): Exact mass matching for molecular ion peaks (e.g., [M+H] at m/z 455.15) .
Basic: What preliminary assays are recommended to evaluate its biological activity?
Methodological Answer:
- Antimicrobial Screening: Broth microdilution (CLSI guidelines) against S. aureus and C. albicans (MIC ≤ 16 µg/mL reported for analogs) .
- Anticancer Assays: MTT viability tests on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Enzyme Inhibition: Fluorescence-based assays for kinases or tubulin polymerization inhibition (e.g., IC < 1 µM for benzothiazole derivatives) .
Q. Table 2: Representative Bioactivity Data for Analogues
| Assay Type | Target | Result (Analogues) | Reference |
|---|---|---|---|
| Antimicrobial | S. aureus | MIC = 8 µg/mL | |
| Anticancer (HeLa) | Cell viability | IC = 12 µM | |
| Tubulin Polymerization | Inhibition efficiency | 78% at 10 µM |
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions often arise from variability in:
- Assay Conditions: Standardize protocols (e.g., cell passage number, serum concentration) to minimize batch effects .
- Compound Stability: Conduct stability studies (e.g., HPLC monitoring under assay conditions) to rule out degradation .
- Structural Confirmation: Re-synthesize disputed compounds and validate via XRD or 2D NMR to confirm regioisomeric purity .
Advanced: What mechanistic studies are critical to understanding its mode of action?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to predict binding to targets like tubulin (PDB: 1SA0) or kinases (e.g., EGFR) .
- Cellular Imaging: Confocal microscopy to track subcellular localization (e.g., mitochondrial targeting via MitoTracker probes) .
- Western Blotting: Assess downstream signaling (e.g., caspase-3 cleavage for apoptosis) .
Advanced: How can pharmacokinetic properties be optimized for in vivo studies?
Methodological Answer:
- Solubility Enhancement: Introduce polar groups (e.g., hydroxyl or PEG chains) without disrupting bioactivity .
- Metabolic Stability: Incubate with liver microsomes (human/rat) to identify metabolic hotspots for deuterium exchange .
- In Vivo Models: Pharmacokinetic profiling in rodents (e.g., IV/PO administration) to calculate AUC and half-life .
Key Research Gaps Identified
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
